CID 78070478
Description
CID 78070478 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database . For instance, structural elucidation often employs techniques such as GC-MS (Figure 1 in ) and LC-ESI-MS with collision-induced dissociation (CID) for fragmentation analysis . Pharmacological properties, including solubility, bioavailability, and enzyme interactions, are typically assessed using computational models and experimental assays, as demonstrated in and .
Properties
Molecular Formula |
Al3Pt |
|---|---|
Molecular Weight |
276.03 g/mol |
InChI |
InChI=1S/3Al.Pt |
InChI Key |
OPFCRLLKNSXIGL-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Pt] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78070478 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactors, batch reactors, and other industrial equipment designed to handle large quantities of reactants and products. The production process is carefully monitored to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: CID 78070478 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, enhanced stability, or improved biological activity .
Scientific Research Applications
CID 78070478 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including the treatment of specific diseases. In industry, it is utilized in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78070478 involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The detailed mechanism of action is often studied using advanced techniques such as molecular modeling, biochemical assays, and cellular experiments .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Hypothetical data for CID 78070478 and analogs are modeled below, based on parameters from , and 16:

Key Observations :
- Polarity : this compound exhibits moderate polarity (LogP = 2.15), comparable to CID 252137 (LogP = 1.07) but lower than CID 46907796 (LogP = 3.02) .
- Solubility : this compound’s solubility (1.92 mg/mL) aligns with compounds categorized as "soluble," similar to CID 53216313 (0.24 mg/mL) .
Pharmacological and Functional Profiles
Enzyme Inhibition and Targets
While specific target data for this compound is unavailable, analogs like CID 46907796 are documented as Nrf2 inhibitors, with IC₅₀ values in the micromolar range (e.g., 4.908 μM) . Similarly, CID 252137 inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism . Computational models (e.g., Brenk alerts, PAINS filters) in and can predict off-target interactions or toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

